molecular formula C19H21N5O3S B2928208 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1173058-85-9

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No. B2928208
CAS RN: 1173058-85-9
M. Wt: 399.47
InChI Key: YHSJOFTVSCEKCA-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a 2-methoxyphenyl group, a methyl group, a thioether linked to a morpholinoethanone.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a planar pyrazolo[3,4-d]pyridazine core. The other groups (2-methoxyphenyl, methyl, thioether, and morpholinoethanone) would be attached to this core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of a morpholinoethanone group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds with structural features similar to the mentioned chemical have been synthesized and evaluated for their potential pharmacological applications. For instance, derivatives involving pyrazolo[3,4-d]pyridazinone scaffolds have been investigated for their anti-inflammatory and analgesic activities. A study reported the synthesis of thiophene analogues, indicating a methodological approach to exploring the analgesic properties of structurally related compounds (Binder et al., 1991).

Delivery Systems for Hydrophobic Compounds

Research on delivery systems for hydrophobic antitumor candidate pyridazinone derivatives, such as the use of block copolymer micelles for enhancing the bioavailability of these compounds, highlights the importance of improving delivery mechanisms for therapeutic agents with similar hydrophobic characteristics (Jin et al., 2015).

Novel Biological Activities

New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and tested for in vivo analgesic and anti-inflammatory activities, demonstrating the potential biological significance of pyrazolo and pyridazinone derivatives in developing therapeutic agents (Demchenko et al., 2015).

Anticancer and Antimicrobial Research

The synthesis and biological evaluation of structurally related compounds have been directed towards anticancer and antimicrobial applications, showcasing the versatility of pyridazinone derivatives in addressing various health concerns (Amr et al., 2008).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-14-11-20-24(15-5-3-4-6-16(15)26-2)18(14)19(22-21-13)28-12-17(25)23-7-9-27-10-8-23/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJOFTVSCEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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